molecular formula C15H22N2O B497096 N-(3,5-dimethylphenyl)azepane-1-carboxamide CAS No. 838897-18-0

N-(3,5-dimethylphenyl)azepane-1-carboxamide

Cat. No. B497096
CAS RN: 838897-18-0
M. Wt: 246.35g/mol
InChI Key: VHBMHAAQZHIXKY-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)azepane-1-carboxamide” is a chemical compound . It has been studied for its potential use in the treatment of psychotic disorders .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described .


Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethylphenyl)azepane-1-carboxamide” can be represented by the InChI code: 1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17) .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, serves as a starting material for synthesizing a new family of room-temperature ionic liquids. These compounds are promising due to their potential applications in green chemistry, specifically as alternatives to volatile organic compounds in electrolytes. Ionic liquids derived from azepane exhibit wide electrochemical windows, making them suitable for various electrochemical applications. The nature of the anion and the substituents on the azepanium cation core significantly affect their physical properties, such as liquid temperature range, density, viscosity, and conductivity (Belhocine et al., 2011).

Dearomatising Rearrangements

Thiophene-3-carboxamides with allyl or benzyl substituents undergo dearomatising cyclisation upon treatment, leading to the formation of azepinones. These rearrangements highlight the potential of azepane derivatives in synthetic organic chemistry for constructing complex and functionalized cyclic structures (Clayden et al., 2004).

Antineoplastic Agents

Research into the antitumor activity of azepine derivatives, such as the study of thieno[2,3-b]azepin-4-ones, indicates these compounds' potential as antineoplastic agents. Despite preliminary data not showing significant activity, the structural analogies with biologically active compounds suggest a continued interest in exploring these molecules for therapeutic applications (Koebel et al., 1975).

Novel Homopiperazine Derivatives as Anticancer Agents

A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity. These derivatives, particularly 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, exhibited good activity, suggesting the potential of azepane derivatives in cancer therapy (Teimoori et al., 2011).

Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

A high-yielding synthesis method for the title compound and its analogues starting from 2,4-dimethylaniline has been developed. This work underscores the versatility of azepane derivatives in synthetic chemistry, offering a convenient approach to a range of structurally related compounds (Vaid et al., 2014).

properties

IUPAC Name

N-(3,5-dimethylphenyl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-9-13(2)11-14(10-12)16-15(18)17-7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBMHAAQZHIXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)azepane-1-carboxamide

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